4-(Propane-1-sulfonamido)benzoic acid
Overview
Description
4-(Propane-1-sulfonamido)benzoic acid is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a propane-1-sulfonamido group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminobenzoic acid with propane-1-sulfonyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of 4-(Propane-1-sulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Propane-1-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group, altering the compound’s properties.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-(Propane-1-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(Propane-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This mimicry allows the compound to inhibit the enzyme, thereby interfering with the synthesis of folic acid in microorganisms. This mechanism is similar to that of sulfonamide antibiotics, which are known to exert bacteriostatic effects by inhibiting folic acid synthesis .
Comparison with Similar Compounds
4-(Propane-1-sulfonamido)benzoic acid can be compared with other sulfonamido benzoic acid derivatives:
4-(Methylsulfonamido)benzoic acid: Similar structure but with a methyl group instead of a propane group.
4-(Ethylsulfonamido)benzoic acid: Similar structure but with an ethyl group instead of a propane group.
4-(Butylsulfonamido)benzoic acid: Similar structure but with a butyl group instead of a propane group.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl chain lengths. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity .
Properties
IUPAC Name |
4-(propylsulfonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGORDGQIQRLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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